molecular formula C15H15ClN4O2 B12341451 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B12341451
M. Wt: 318.76 g/mol
InChI Key: IQTWROODAHNBIX-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid is a chemical compound of significant interest in agricultural and plant biology research due to its structural relation to the pyrimidinecarboxylic acid herbicide family . Compounds within this class, such as the well-studied aminocyclopyrachlor, are known to function as synthetic auxins, which are growth-regulating hormones that mimic the action of natural auxins in dicot plants . This mechanism involves the disruption of normal gene expression and leads to unregulated cell division and elongation, ultimately resulting in plant growth abnormalities and providing herbicidal activity . Researchers may utilize this compound to study its efficacy and selective action against broadleaf weeds and woody plants in non-crop areas such as turf, sod farms, and recreational sites . Its molecular structure, which incorporates a pyrimidine carboxylic acid core, is key to its systemic activity, allowing it to be readily absorbed by leaves and roots and translocated throughout the plant via both the xylem and phloem, accumulating in meristematic tissues . It is critical to note that this product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-6-[methyl(pyridin-4-ylmethyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C15H15ClN4O2/c1-20(8-9-4-6-17-7-5-9)14-11(16)12(15(21)22)18-13(19-14)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,21,22)

InChI Key

IQTWROODAHNBIX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)C2=NC(=NC(=C2Cl)C(=O)O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of a cyclopropylamine derivative with a chlorinated pyrimidine precursor can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways. Notably, research has focused on its activity against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways.

Structure–Activity Relationship Studies

Studies have outlined the structure–activity relationships (SAR) of pyrimidine derivatives, including this compound, which have shown promising inhibitory effects on NAPE-PLD. The modifications in the molecular structure have been systematically analyzed to enhance potency and selectivity. For instance, the introduction of cyclopropyl and pyridine moieties has been associated with increased enzyme inhibition, suggesting a favorable binding interaction within the active site of the enzyme .

Compound IC50 (nM) Remarks
Compound 172Most potent NAPE-PLD inhibitor identified
Compound 2>100Less effective compared to Compound 1

Antimalarial Research

Recent studies have identified this compound's derivatives as potential inhibitors of Plasmodium falciparum kinases, particularly PfGSK3 and PfPK6. These kinases are critical targets for developing new antimalarial therapies due to rising drug resistance against conventional treatments.

In Vitro Activity

In vitro assays demonstrated that certain derivatives exhibited significant inhibition against these kinases, with IC50 values indicating effective concentrations required for 50% inhibition of enzymatic activity. The SAR analysis highlighted the importance of specific substituents on the pyrimidine ring for enhancing biological activity .

Kinase Target IC50 (nM) Compound
PfGSK3698Compound A
PfPK6500Compound B

Potential in Oncology

The compound's structural characteristics offer potential applications in oncology, particularly in targeting cancer cell proliferation pathways. The modulation of kinase activities can lead to decreased tumor growth rates, making it a candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies have explored the effects of pyrimidine derivatives on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanistic insights suggest that these compounds may interfere with critical signaling pathways involved in cancer progression .

Agricultural Applications

Beyond medicinal uses, there is emerging interest in the application of this compound in agriculture as a herbicide or pesticide. Its structural analogs have been studied for their efficacy against broadleaf weeds and woody vegetation, which is crucial for crop management and yield improvement.

Herbicidal Activity

The herbicidal properties of pyrimidine derivatives have been evaluated through various trials, indicating their potential to control specific weed species effectively while minimizing impact on crop plants .

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound 5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid (CAS: 1956369-25-7) serves as a closely related analog . Both compounds share a pyrimidine-4-carboxylic acid backbone with identical substituents at positions 2 (cyclopropyl) and 5 (chlorine). The critical divergence lies in the amino substituent at position 6:

  • Target compound: Methyl(pyridin-4-ylmethyl)amino group.
  • Analog: Methyl(2-phenylcyclopropyl)amino group.

In contrast, the 2-phenylcyclopropyl group in the analog combines a phenyl ring with a cyclopropane, conferring steric bulk and lipophilicity.

Implications on Physicochemical Properties

Property Target Compound Analog (CAS: 1956369-25-7)
Molecular Formula C₁₈H₁₈ClN₃O₂ (inferred from structural analogy) C₁₈H₁₈ClN₃O₂
Molecular Weight (g/mol) ~343.8 (estimated) 343.8
Substituent at Position 6 Pyridin-4-ylmethyl 2-Phenylcyclopropyl
Polarity Higher (due to pyridine) Lower (due to phenylcyclopropyl)
Solubility Likely improved in polar solvents Likely reduced in aqueous media
Synthetic Accessibility Unknown Discontinued (commercial availability)

The pyridine-containing target compound may offer advantages in drug design due to enhanced solubility and interaction with biological targets.

Research Findings and Limitations

Biological Activity

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-4-ylmethyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in pharmacology. This compound, characterized by its unique molecular structure, has attracted attention for its biological activities, particularly in the fields of antibacterial and antifungal research.

  • Molecular Formula : C15H15ClN4O2
  • Molecular Weight : 318.76 g/mol
  • CAS Number : 1165936-28-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antifungal properties. The following sections summarize key findings from recent research.

Antibacterial Activity

Research indicates that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results demonstrate that the compound has a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity against several fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for these strains are presented in Table 2.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal efficacy suggests that the compound could be useful in treating fungal infections, particularly those resistant to conventional therapies .

The mechanism underlying the biological activity of this compound is believed to involve inhibition of key enzymes associated with bacterial and fungal growth. Specifically, studies have suggested that it may interact with bacterial cell wall synthesis pathways and disrupt cellular integrity in fungi . Further investigations are needed to elucidate the precise molecular targets and pathways affected by this compound.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the effectiveness of various pyrimidine derivatives, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced bacterial viability at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Antifungal Research :
    Another study focused on the antifungal properties of pyrimidine derivatives against Candida species. The findings revealed that our compound exhibited synergistic effects when combined with existing antifungal agents, suggesting a potential role in combination therapy for resistant fungal infections .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core pyrimidine formation : Start with a pyrimidine precursor, such as 4-chloro-6-methylpyrimidine derivatives, and introduce substituents via nucleophilic substitution or coupling reactions. For example, cyclopropane groups can be added via Suzuki-Miyaura coupling using cyclopropylboronic acid under palladium catalysis .

Amino substitution : The methyl(pyridin-4-ylmethyl)amino group is introduced via reductive amination or alkylation. Optimize pH (8–9) and temperature (60–80°C) to enhance reaction efficiency .

Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH (1:1) at 50°C yields the carboxylic acid .

  • Yield Optimization : Monitor reaction progress via HPLC (≥95% purity criteria) and adjust catalyst loading (e.g., 5 mol% Pd for coupling reactions) .

Q. How can solubility and stability be characterized under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (DMSO, ethanol, PBS). Measure saturation concentration via UV-Vis spectroscopy at λmax ~260 nm (pyrimidine absorption band) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation products (e.g., hydrolysis of the chloro or ester groups) indicate susceptibility to moisture or heat .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for modifying substituents?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with alternative groups (e.g., replacing cyclopropyl with tert-butyl or pyridin-4-ylmethyl with benzyl). Use computational docking (AutoDock Vina) to predict binding affinity to target proteins .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase activity). Correlate IC50 values with steric/electronic parameters (Hammett constants) to identify critical substituents .
  • Crystallographic Insights : Single-crystal X-ray data (e.g., bond angles and distances from similar pyrimidines) reveal how substituents influence molecular conformation and intermolecular interactions .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities?

  • Methodological Answer :
  • Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane at 4°C). Ensure crystal quality (size >0.1 mm) for high-resolution data .
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to collect data at 100 K. Resolve ambiguities in substituent orientation (e.g., pyridin-4-ylmethyl group) using electron density maps (Fo-Fc maps at 3σ) .
  • Refinement : Apply SHELXL for refinement, achieving R-factor <0.05. Validate using Cambridge Structural Database (CSD) entries for analogous pyrimidines .

Q. How should researchers address contradictions in biological activity data from substitution patterns?

  • Methodological Answer :
  • Systematic Variation : Design a matrix of analogs with controlled changes (e.g., chloro vs. fluoro at position 5). Use ANOVA to statistically compare bioactivity data .
  • Meta-Analysis : Cross-reference published IC50 values (e.g., kinase inhibition from vs. ) to identify trends. Conflicting results may arise from assay conditions (e.g., ATP concentration differences) .
  • Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) and distinguish competitive vs. allosteric inhibition modes .

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